molecular formula C18H34O2 B013422 (E)-9-Hexadecenyl acetate CAS No. 56218-69-0

(E)-9-Hexadecenyl acetate

Cat. No.: B013422
CAS No.: 56218-69-0
M. Wt: 282.5 g/mol
InChI Key: VAKBQCYSUVICLV-CMDGGOBGSA-N
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Description

(E)-9-Hexadecenyl acetate is an organic compound that belongs to the class of esters. It is commonly known for its role as a pheromone in various insect species, particularly in moths. This compound is characterized by its long hydrocarbon chain and an acetate functional group, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

(E)-9-Hexadecenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is extensively studied for its role as a sex pheromone in insects, aiding in the understanding of insect behavior and communication.

    Medicine: Research is ongoing to explore its potential use in developing pheromone-based pest control methods, which could reduce the reliance on chemical pesticides.

    Industry: It is used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.

Mechanism of Action

The mechanism of action of “(E)-9-Hexadecenyl acetate” is not clear without additional context. If it’s used as a flavor or fragrance compound, its mechanism of action would likely involve interaction with olfactory receptors .

Safety and Hazards

The safety and hazards of “(E)-9-Hexadecenyl acetate” would depend on its specific properties and uses. Generally, fatty acid esters should be handled with care to avoid skin and eye contact, and inhalation .

Future Directions

The future directions for research on “(E)-9-Hexadecenyl acetate” could involve exploring its potential uses in various industries, such as food, cosmetics, and pharmaceuticals. Additionally, research could focus on improving its synthesis and understanding its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Hexadecenyl acetate typically involves the esterification of (E)-9-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-9-Hexadecenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of (E)-9-Hexadecenal or (E)-9-Hexadecenoic acid.

    Reduction: Formation of (E)-9-Hexadecenol.

    Substitution: Formation of various substituted esters or amides.

Comparison with Similar Compounds

    (Z)-9-Hexadecenyl acetate: Another isomer with a different spatial arrangement of the double bond.

    (E)-11-Hexadecenyl acetate: Similar structure with the double bond located at a different position.

    (E)-9-Octadecenyl acetate: Similar structure with a longer hydrocarbon chain.

Uniqueness: (E)-9-Hexadecenyl acetate is unique due to its specific role as a pheromone in certain insect species. Its effectiveness in eliciting behavioral responses makes it a valuable tool in pest management and ecological studies. The compound’s distinct chemical structure also allows for targeted synthesis and modification, enhancing its utility in various applications.

Properties

IUPAC Name

[(E)-hexadec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBQCYSUVICLV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56218-69-0
Record name 9-Hexadecen-1-ol, acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A process for preparing 9-hexadecenyl alcohol by reacting 1-octene or 7-tetradecene with 9-decenyl acetate in accordance with the method of claim 7 to obtain 9-hexadecenyl acetate and then reacting the acetate with water to obtain the corresponding alcohol.
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9-hexadecenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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